1,2-Diethyl-3-hydroxypyridin-4-one (CP94) is a synthetic compound belonging to the 3-hydroxypyridin-4-one (3-HP-4-one) family. [ [], [] ] These compounds are a novel class of orally active iron chelators. [ [], [], [], [] ] CP94 has demonstrated significant potential in various scientific research areas, particularly in iron chelation therapy and photodynamic therapy enhancement. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
The synthesis of 1,2-Diethyl-3-hydroxypyridin-4-one and its derivatives is achieved through various chemical reactions. One notable method involves the conjugation of 5-Aminolaevulinic acid (ALA) to a 3-hydroxypyridin-4-one iron chelator using an amino acid linkage via amide bonds. [ [] ] This approach has shown promise in enhancing the production of protoporphyrin IX (PpIX), a key photosensitizer in photodynamic therapy.
1,2-Diethyl-3-hydroxypyridin-4-one readily forms a complex with iron (Fe(III)), leading to the formation of [Fe(III) (CP94)3], a significant aspect of its iron-chelating ability. [ [] ] Additionally, CP94 undergoes metabolic transformations, primarily through glucuronidation, resulting in the formation of glucuronide conjugates like CP94-GLUC. [ [], [], [], [] ] These metabolic processes highlight the compound's interaction with biological systems.
1,2-Diethyl-3-hydroxypyridin-4-one acts as a bidentate iron chelator, binding to ferric iron (Fe3+) with high affinity. [ [] ] This chelation process effectively sequesters iron, limiting its availability for various biological processes. [ [] ] In the context of photodynamic therapy, CP94's iron chelation inhibits ferrochelatase, an enzyme requiring iron for the conversion of protoporphyrin IX (PpIX) to heme. [ [], [] ] This inhibition leads to increased PpIX accumulation, enhancing the efficacy of PDT. [ [], [] ]
CP94 demonstrates potential as an orally active iron chelator for treating iron overload conditions. [ [], [], [] ] Studies have explored its efficacy in mobilizing iron from myocardial cells, [ [] ] and its potential application in managing transfusional iron overload. [ [] ]
CP94 significantly enhances the efficacy of photodynamic therapy by increasing the accumulation of the photosensitizer protoporphyrin IX (PpIX). [ [], [], [], [], [], [] ] This enhancement has been investigated in various contexts, including the treatment of bladder cancer, [ [] ] basal cell carcinoma, [ [] ] and brain tumors. [ [], [] ]
The fluorescent properties of CP94 and its derivatives allow their use as probes for studying intracellular labile iron pools. [ [] ] These probes provide valuable insights into iron homeostasis and its role in various cellular processes.
Research has indicated that CP94 can inhibit zinc-dependent GABAergic synaptic transmission in the immature rat hippocampus. This suggests a potential role of endogenous zinc in regulating GABA release, which could be further investigated using CP94. [ [] ]
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7